REACTION_CXSMILES
|
[C:1]([NH:8][CH2:9][C:10]([OH:12])=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(=C1N=CC=N1)=O.[C:20]([NH:23][NH2:24])(=O)[CH3:21].C(Br)(Br)(Br)Br.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[CH3:21][C:20]1[O:12][C:10]([CH2:9][NH:8][C:1](=[O:2])[O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[N:24][N:23]=1
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NCC(=O)O
|
Name
|
carbonyl imidazole
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)=C1N=CC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
740 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NN
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 45 min
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
the reaction was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated partially
|
Type
|
CUSTOM
|
Details
|
chromatographed (50% EtOAc in hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN=C(O1)CNC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 107.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |